MitoEbselen-2 is classified as an organoselenium compound and is specifically recognized for its role as a radiation mitigator. Its synthesis involves modifications that allow it to accumulate in mitochondrial compartments, enhancing its protective effects against oxidative damage caused by radiation exposure . The chemical structure of MitoEbselen-2 includes a seleno-benzamide framework that contributes to its antioxidant properties.
The synthesis of MitoEbselen-2 involves several steps aimed at creating a compound that can effectively localize within mitochondria. The general method includes:
The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and assess its purity.
MitoEbselen-2 features a complex molecular structure that includes:
The molecular formula of MitoEbselen-2 is C₁₈H₁₈ClN₂O₂Se, and it has a molecular weight of approximately 396.83 g/mol. Its structural characteristics allow it to effectively scavenge reactive oxygen species, particularly hydrogen peroxide, within the mitochondria .
MitoEbselen-2 undergoes several important chemical reactions:
These reactions are critical for its function as a radioprotective agent, particularly in preventing apoptosis induced by oxidative damage.
The mechanism of action of MitoEbselen-2 involves several key processes:
Experimental data demonstrate that treatment with MitoEbselen-2 significantly reduces markers of oxidative stress in irradiated cells compared to untreated controls .
MitoEbselen-2 exhibits several notable physical and chemical properties:
These properties make it suitable for use in biological studies where precise control over concentration and delivery is necessary.
MitoEbselen-2 has several important applications in scientific research:
MitoEbselen-2 (systematic name: 2-[[2-[4-(3-Oxo-1,2-benzoselenazol-2-yl)phenyl]acetyl]amino]ethyl-triphenyl-phosphonium chloride), also known as MitoPeroxidase 2, is a synthetic organoselenium compound with the molecular formula C35H30ClN2O2PSe and a molecular weight of 656.01–656.03 g/mol [4] [5] [8]. It belongs to the class of mitochondria-targeted glutathione peroxidase (GPx) mimics, engineered to concentrate within mitochondria via a lipophilic triphenylphosphonium (TPP+) cation attached to the ebselen-derived pharmacophore [7]. This structural modification enables selective accumulation in the mitochondrial matrix (up to 1,000-fold higher than cytosolic concentrations), driven by the negative mitochondrial membrane potential (Δψm) [4] [7]. The compound appears as an off-white to yellow solid and is soluble in dimethyl sulfoxide (DMSO) [8] [10].
Key Chemical Features:
Table 1: Chemical Properties of MitoEbselen-2 vs. Parent Compound Ebselen
Property | MitoEbselen-2 | Ebselen |
---|---|---|
Molecular Formula | C35H30ClN2O2PSe | C13H9NOSe |
Molecular Weight (g/mol) | 656.01–656.03 | 274.18 |
Targeting Moisty | Triphenylphosphonium cation | None (passive diffusion) |
Primary Cellular Target | Mitochondria | Endoplasmic reticulum |
Solubility | Soluble in DMSO | Low water solubility |
MitoEbselen-2 emerged from rational drug design efforts to overcome the subcellular distribution limitations of the parent compound ebselen. Ebselen, a well-studied GPx mimic, showed radioprotective properties but localized predominantly in the endoplasmic reticulum, limiting its efficacy against mitochondrial oxidative damage [7]. In 2014, Stoyanovsky et al. synthesized MitoEbselen-2 by conjugating ebselen to a TPP+ moiety, aiming to exploit the mitochondrial membrane potential for targeted delivery [7]. This innovation was driven by the recognition that:
Initial in vitro screening revealed that MitoEbselen-2 (at 20 μM) reduced radiation-induced cell death by ~50% in mouse embryonic cells (MECs) when administered pre- or post-irradiation. This contrasted with ebselen, which showed no significant radioprotection, and the untargeted TPP+ control, which had no effect [7]. In vivo validation demonstrated that intravenous administration of MitoEbselen-2 (100 μL of 4 mg/mL) 24 hours post-irradiation significantly increased survival in mice exposed to whole-body γ-irradiation [4] [7]. This established MitoEbselen-2 as a first-in-class radiation mitigator with delayed efficacy, a critical feature for accidental radiation exposure scenarios where immediate treatment is impractical [7].
Table 2: Evolution of MitoEbselen-2 from Ebselen
Year | Development Milestone | Key Finding |
---|---|---|
Pre-2014 | Ebselen characterized as a GPx mimic | Reduced H2O2 and LOOH but localized to ER; limited mitochondrial efficacy |
2014 | Synthesis of MitoEbselen-2 (MitoPeroxidase 2) | TPP+ conjugation enabled mitochondrial accumulation; retained GPx activity |
2014 | In vitro radioprotection screening (MECs) | 50% reduction in IR-induced cell death at 20 μM |
2014 | In vivo mouse survival studies (whole-body irradiation) | Increased survival post-24h administration |
Source: [7]
MitoEbselen-2 exemplifies the "targeted antioxidant" strategy in mitochondrial medicine, addressing oxidative damage at its primary source. Its therapeutic roles include:
A. Radiation Injury Mitigation
Radiation inactivates mitochondrial GPx, causing persistent reactive oxygen species (ROS) accumulation and metabolic oxidative stress [2] [3]. MitoEbselen-2:
B. Regulation of Peroxide Tone in Mitochondria
Mitochondrial membranes are rich in polyunsaturated fatty acids vulnerable to peroxidation. MitoEbselen-2:
C. Broader Implications for Mitochondrial Diseases
While radiation protection remains its primary application, MitoEbselen-2’s mechanism supports potential utility in:
Table 3: Research Findings on MitoEbselen-2’s Radioprotective Effects
Model System | Intervention | Key Outcome |
---|---|---|
Human Fibroblasts (TIG-3/MRC-5) | 20 μM MitoEbselen-2 pre/post IR | Maintained GPx activity; normalized ROS levels; suppressed γ-H2AX foci |
Mouse Embryonic Cells | 20 μM MitoEbselen-2 + 10 Gy γ-irradiation | 50% reduction in cell death; inhibition of caspase-3 activation |
Mouse Whole-Body IR | 100 μL (4 mg/mL) i.v. 24h post-IR | Significant increase in survival rate at lethal radiation doses |
MitoEbselen-2 underscores the therapeutic potential of subcellular-targeted antioxidants. Its design leverages mitochondrial biophysics to concentrate bioactive compounds where oxidative damage is most deleterious, offering a paradigm for treating diseases with mitochondrial oxidative components.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7